Ethyl 2,6-dibromo-4-fluorobenzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2,6-dibromo-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVOLCHZQJUPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Ethyl 2,6 Dibromo 4 Fluorobenzoate
Precursor Synthesis and Functionalization Strategies
The construction of the target molecule is highly dependent on the effective synthesis and modification of key precursors. The order and method of introducing the fluorine, bromine, and ethyl ester functionalities are crucial for a successful synthesis.
The direct bromination of a fluorobenzoate precursor, such as ethyl 4-fluorobenzoate (B1226621), is a primary strategy for introducing the two bromine atoms. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. mdpi.com The regioselectivity of this reaction is governed by the directing effects of the existing substituents on the aromatic ring: the fluorine atom and the ethyl ester group.
Directing Effects: The fluorine atom at position 4 is an ortho-, para-directing group due to its ability to donate electron density through resonance, despite its inductive electron-withdrawing nature. The ethyl ester group is a deactivating, meta-directing group. Therefore, in 4-fluorobenzoate, the positions ortho to the fluorine (positions 3 and 5) and meta to the ester (also positions 3 and 5) are activated for electrophilic attack. However, to achieve the 2,6-dibromo substitution pattern, the starting material must be 4-fluorobenzoic acid or its ester. The carboxyl or ester group directs incoming electrophiles to the meta positions (3 and 5), while the fluorine directs to the ortho positions (3 and 5). To achieve the desired 2,6-substitution, the directing effects must favor the positions ortho to the fluorine and meta to the carboxyl group. In the case of 4-fluorobenzoic acid, the positions ortho to the fluorine are 3 and 5. The positions meta to the carboxylic acid are also 3 and 5. For the synthesis of the target compound, bromination must occur at positions 2 and 6. This indicates that a different precursor is likely required, or that the directing group effects are more complex. A more plausible precursor is 3-fluoro- or 2-fluorobenzoic acid derivative. However, for the specific target of Ethyl 2,6-dibromo-4-fluorobenzoate, the bromination occurs ortho to the ester and meta to the fluorine. This substitution pattern suggests that the reaction may proceed under conditions that overcome the typical directing effects, or that the initial precursor is not simply 4-fluorobenzoate.
Brominating Agents: Various brominating agents can be employed, with the choice influencing reaction conditions and selectivity. Common reagents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), or N-bromosuccinimide (NBS), which can provide a low concentration of Br₂ or act as an electrophilic bromine source itself, often used for milder reaction conditions. researchgate.netresearchgate.net
Table 1: Comparison of Bromination Conditions for Aromatic Compounds
| Brominating Agent | Catalyst/Solvent | Target Positions | Typical Substrates |
|---|---|---|---|
| Br₂ | FeBr₃ | Ortho, Para to activators | Activated aromatics |
| NBS | Silica gel, H₂SO₄ | Varies with substrate | Electron-rich aromatics |
Source: Adapted from various studies on electrophilic aromatic bromination. mdpi.com
An alternative strategy involves introducing the fluorine atom onto a pre-existing dibromobenzoate scaffold. This can be achieved through either electrophilic or nucleophilic fluorination methods.
Electrophilic Fluorination: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F⁺"). alfa-chemistry.comwikipedia.org Reagents containing a nitrogen-fluorine bond, such as Selectfluor® (F-TEDA-BF₄), are commonly used due to their stability and safety compared to elemental fluorine. wikipedia.orgsci-hub.ruacs.org For this to be a viable route, a precursor like ethyl 2,6-dibromobenzoate would be treated with an electrophilic fluorinating agent. However, the two bromine atoms and the ester group are deactivating, making the ring electron-deficient and thus a poor substrate for electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr): This is often a more practical method for introducing fluorine into electron-deficient aromatic rings. alfa-chemistry.comrsc.org The synthesis would start with a precursor containing a good leaving group (e.g., -NO₂, -Cl) at the 4-position and activating groups (the two bromines and the ester) ortho and para to it. A common nucleophilic fluoride (B91410) source is potassium fluoride (KF). The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. For instance, starting with ethyl 2,6-dibromo-4-nitrobenzoate, a nucleophilic substitution with KF could yield the desired product.
Table 2: Overview of Fluorination Methods
| Method | Reagent Type | Substrate Requirement | Common Reagents |
|---|---|---|---|
| Electrophilic | "F⁺" source | Electron-rich aromatic ring | Selectfluor®, NFSI |
Source: Adapted from reviews on fluorination chemistry. alfa-chemistry.comsci-hub.ru
The final step in many synthetic sequences is the conversion of the carboxylic acid, 2,6-dibromo-4-fluorobenzoic acid, into its ethyl ester.
Fischer Esterification: This is the classical and widely used method, involving the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is reversible and driven to completion by using an excess of the alcohol or by removing the water formed.
N-Bromosuccinimide (NBS) Catalyzed Esterification: A milder, metal-free alternative involves using NBS as a catalyst. nih.gov This method is efficient for a range of substituted benzoic acids and proceeds under neutral conditions, which can be advantageous if acid-sensitive functional groups are present. The reaction of 2,6-dibromo-4-fluorobenzoic acid with ethanol in the presence of a catalytic amount of NBS at a moderate temperature (e.g., 70°C) can produce the target ester in high yield. nih.gov
Reaction with Alkyl Halides: The carboxylate salt of the acid (formed by reacting with a base like K₂CO₃) can be treated with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in a nucleophilic substitution reaction to form the ester.
Convergent and Divergent Synthetic Approaches
A common and straightforward divergent approach involves a stepwise sequence of reactions starting from a simple, commercially available precursor like 4-fluorobenzoic acid.
Esterification: 4-fluorobenzoic acid is first converted to ethyl 4-fluorobenzoate via Fischer esterification to protect the carboxylic acid and modify its directing effect.
Dibromination: The resulting ester is then subjected to regioselective electrophilic bromination to install the two bromine atoms at the 2 and 6 positions, ortho to the ester group.
Hydrolysis (if necessary): If the initial bromination is performed on the acid, the final step would be esterification as described in 2.1.3.
A convergent approach may involve the use of more complex, pre-functionalized building blocks. For example, a synthesis could start with a molecule that already contains some of the required substituents in the correct positions, such as 2-bromo-6-fluorobenzoic acid.
A potential synthetic route using such a building block could be:
Synthesis of Building Block: Prepare 2-bromo-6-fluorobenzoic acid. This itself is a multi-step process, potentially starting from o-fluorobenzonitrile, which undergoes nitration, reduction, bromination, deamination, and hydrolysis. google.com
Second Bromination: Introduce the second bromine atom at the remaining ortho position relative to the eventual ester group.
Esterification: Convert the resulting 2,6-dibromo-4-fluorobenzoic acid to its ethyl ester.
While this approach might involve more complex initial steps to create the building block, it can offer better control over regioselectivity in later stages. The use of 2-halogenated benzoic acids is common in coupling reactions and the synthesis of N-heterocycles. rsc.org
Optimization of Reaction Conditions and Reagent Selection
The regioselectivity and efficiency of the electrophilic bromination of aromatic compounds are highly dependent on the interplay of various reaction parameters. For a substrate like ethyl 4-fluorobenzoate, which is deactivated towards electrophilic attack due to the electron-withdrawing nature of the ester and fluoro groups, careful optimization of solvent systems, temperature, and catalysts is crucial for achieving the desired 2,6-dibromination.
Solvent Systems: The polarity of the solvent can significantly influence the outcome of bromination reactions. Solvents play a role in stabilizing the reaction intermediates and influencing the reactivity of the brominating agent. thieme-connect.com For the bromination of deactivated aromatic compounds, polar aprotic solvents are often employed to facilitate the reaction. A comparative study of solvents could reveal the optimal medium for the dibromination of ethyl 4-fluorobenzoate. The choice of solvent can affect the regioselectivity of the bromination of substituted aromatic compounds. thieme-connect.comyoutube.com
Temperature: Temperature is a critical parameter in controlling the selectivity of aromatic bromination. Lower temperatures can enhance the selectivity for the formation of specific isomers. google.com For instance, in the bromination of fluorobenzene, higher para-selectivity has been observed at lower temperatures. google.com Conversely, higher temperatures may be necessary to overcome the activation energy barrier in deactivated substrates, though this can sometimes lead to a decrease in selectivity and the formation of undesired byproducts. nih.gov Therefore, a systematic investigation of the reaction temperature is essential to find the optimal balance between reaction rate and selectivity for the synthesis of this compound.
Catalysts: The bromination of deactivated aromatic rings typically requires the use of a Lewis acid catalyst to activate the brominating agent, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂). masterorganicchemistry.com Common Lewis acids for this purpose include iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃). masterorganicchemistry.com The strength of the Lewis acid can impact the reaction rate and potentially the regioselectivity. For substrates like fluorobenzene, a combination of a shape-selective zeolite catalyst and a Lewis acid has been shown to improve para-selectivity. google.com The use of concentrated sulfuric acid as a medium for bromination with NBS has proven effective for highly deactivated aromatic compounds, offering mild reaction conditions and simple workup. organic-chemistry.orgnih.gov
A hypothetical study on the optimization of the dibromination of ethyl 4-fluorobenzoate could yield data such as that presented in the interactive table below.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS (2.2 eq) | FeBr₃ (0.3 eq) | Dichloromethane | 25 | 24 | 45 |
| 2 | NBS (2.2 eq) | FeBr₃ (0.3 eq) | Acetonitrile (B52724) | 25 | 24 | 55 |
| 3 | Br₂ (2.2 eq) | AlCl₃ (0.3 eq) | Carbon disulfide | 0 | 12 | 60 |
| 4 | NBS (2.2 eq) | H₂SO₄ | Neat | 60 | 3 | 75 |
| 5 | Br₂ (2.2 eq) | Zeolite/FeBr₃ | Dichloromethane | 0 | 18 | 65 (high p-selectivity) |
Alternative Synthetic Pathways
Beyond traditional electrophilic aromatic substitution, alternative synthetic strategies can be explored for the synthesis of this compound. These methods may offer advantages in terms of regioselectivity, milder reaction conditions, and functional group tolerance.
Exploration of Organometallic Approaches for Bromine Incorporation
Organometallic chemistry provides powerful tools for the regioselective functionalization of aromatic rings. One potential strategy involves a directed ortho-metalation (DoM) approach. In this method, the ester group of ethyl 4-fluorobenzoate could direct the metalation (e.g., lithiation) to the ortho positions. The resulting organometallic intermediate can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide or 1,2-dibromoethane, to introduce the bromine atoms with high regioselectivity.
Another organometallic approach could involve a halogen-metal exchange reaction. If a diiodo- or dibromo-precursor is available, reaction with an organolithium reagent could selectively replace one of the halogens with lithium, followed by quenching with a suitable electrophile. While less direct for this specific target, this methodology is a cornerstone of organometallic synthesis for creating highly substituted aromatic compounds.
Transition metal-catalyzed C-H activation/bromination is another emerging and powerful tool. Catalysts based on palladium, rhodium, or ruthenium can direct the functionalization of C-H bonds ortho to an existing directing group. While this is a rapidly evolving field, it offers the potential for highly efficient and selective bromination under milder conditions than traditional methods.
Table 2: Potential Organometallic Approaches for Bromine Incorporation
| Approach | Key Reagent(s) | Potential Advantage | Key Challenge |
| Directed ortho-Metalation (DoM) | n-BuLi, s-BuLi, or LDA; NBS | High regioselectivity | Potential for competing side reactions with the ester group |
| Halogen-Metal Exchange | Organolithium reagents | Access to specific isomers | Requires a pre-functionalized starting material |
| Transition Metal-Catalyzed C-H Activation | Pd, Rh, or Ru catalysts; Bromine source | High atom economy and selectivity | Catalyst development and optimization for this specific substrate |
Photochemical or Electrochemical Halogenation Methods
Photochemical Halogenation: Photochemical methods can offer alternative pathways for halogenation, often proceeding through radical mechanisms. The photochemical bromination of simple arenes can lead to both substitution and addition products. rsc.org For deactivated aromatic esters, visible-light photoredox catalysis could be employed to activate a brominating agent like N-bromosuccinimide. This method can proceed under mild and practical conditions and may offer different selectivity compared to traditional electrophilic substitution. acs.org The use of specific photocatalysts and light sources can be optimized to favor the desired dibromination product.
Electrochemical Halogenation: Electrochemical synthesis is a green and sustainable alternative that can generate reactive halogenating species in situ, avoiding the need for stoichiometric chemical oxidants. gre.ac.ukbaranlab.org In an electrochemical setup, bromide ions can be oxidized at the anode to generate bromine radicals or molecular bromine, which can then react with the aromatic substrate. gre.ac.uk This method allows for precise control over the reaction conditions by tuning the applied potential and current. Electrochemical methods have been successfully applied to the synthesis of polycyclic aromatic hydrocarbons and could be adapted for the polyhalogenation of aromatic esters. nih.govresearchgate.net The choice of electrolyte, electrode material, and solvent system would be critical parameters to optimize for the selective synthesis of this compound.
Table 3: Comparison of Photochemical and Electrochemical Halogenation Methods
| Method | Principle | Key Parameters to Optimize | Potential Advantages |
| Photochemical | Generation of reactive bromine species via light absorption. | Wavelength of light, photocatalyst, solvent, reaction time. | Mild reaction conditions, potential for unique selectivity. acs.org |
| Electrochemical | In situ generation of halogenating agent via electrolysis. | Electrode material, electrolyte, solvent, current density/potential. | Green and sustainable, high degree of control, avoids harsh reagents. gre.ac.ukbaranlab.org |
Reactivity Profiles and Advanced Chemical Transformations of Ethyl 2,6 Dibromo 4 Fluorobenzoate
Cross-Coupling Reaction Chemistry
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Ethyl 2,6-dibromo-4-fluorobenzoate is an excellent substrate for these reactions due to the presence of its two bromine atoms, which can be sequentially or selectively functionalized.
Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki, Stille, Negishi, Heck)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing complex organic molecules. masterorganicchemistry.comresearchgate.net These reactions typically involve the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com For a substrate like this compound, a palladium(0) catalyst can oxidatively add into one of the carbon-bromine bonds. youtube.com The resulting arylpalladium(II) complex can then react with an organometallic reagent (in Suzuki, Stille, or Negishi reactions) or an alkene (in the Heck reaction) to form a new carbon-carbon bond. masterorganicchemistry.comyoutube.comyoutube.com
The general scheme for these reactions involves coupling the aryl halide with a suitable partner, catalyzed by a palladium complex. masterorganicchemistry.com For instance, the Suzuki-Miyaura coupling utilizes an organoboron reagent, the Stille coupling uses an organotin reagent, the Negishi coupling employs an organozinc reagent, and the Heck reaction couples the aryl halide with an alkene. youtube.comyoutube.com
| Reaction Name | Coupling Partner | Key Reagents |
|---|---|---|
| Suzuki-Miyaura | Organoboron compound (e.g., boronic acid) | Pd catalyst, Base |
| Stille | Organotin compound (e.g., organostannane) | Pd catalyst |
| Negishi | Organozinc compound | Pd or Ni catalyst |
| Heck | Alkene | Pd catalyst, Base |
A key aspect of the chemistry of this compound is the potential for regioselective functionalization of one of the two C-Br bonds. The two bromine atoms are chemically equivalent in the starting material, but the introduction of a substituent at one position breaks this symmetry, influencing the reactivity of the remaining bromine atom.
In dihalogenated aromatic compounds, achieving selective mono-arylation can be challenging. However, factors such as the choice of catalyst, ligand, and reaction conditions can influence the outcome. nih.gov For dihalogenated pyridines, for example, the regioselectivity of Suzuki couplings can be controlled by the ratio of phosphine (B1218219) ligand to palladium. nih.gov In the case of dibromothiophenes, regioselective coupling at the position adjacent to the sulfur atom is observed, with the oxidative addition at this C-Br bond being a facile process that determines the selectivity. rsc.org
For this compound, the steric hindrance from the ortho-ester group and the electronic effects of both the ester and the para-fluorine atom will influence the regioselectivity. The initial coupling at one of the bromine atoms would introduce a new substituent, which would then electronically and sterically influence the subsequent coupling at the second bromine atom. The electron-withdrawing nature of the ester group can increase the reactivity of the ortho C-Br bonds towards oxidative addition by palladium(0).
In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the order I > Br > Cl > F. This trend is inversely related to the carbon-halogen bond dissociation energy. nih.govacs.org The C-Br bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the much stronger C-F bond. researchgate.net
This difference in reactivity allows for selective cross-coupling reactions at the C-Br positions of this compound while leaving the C-F bond intact. nih.gov Activation of C-F bonds typically requires more forcing conditions or specialized catalytic systems, often involving nickel or specific palladium catalysts with tailored ligands. nih.govbeilstein-journals.org Therefore, standard palladium-catalyzed reactions like Suzuki, Stille, Negishi, and Heck would be expected to occur exclusively at the bromine-substituted positions of the molecule.
| Halogen | Relative Reactivity in Pd-Coupling | Carbon-Halogen Bond Dissociation Energy (kcal/mol) |
|---|---|---|
| F | Lowest | ~120 |
| Cl | Low | ~96 |
| Br | High | ~81 |
| I | Highest | ~65 |
Copper-Mediated Coupling Reactions (e.g., Ullmann-type reactions)
The Ullmann reaction and its modern variations are copper-catalyzed cross-coupling methods used to form carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. organic-chemistry.org The classic Ullmann condensation involves the coupling of two aryl halides in the presence of excess copper at high temperatures. organic-chemistry.org More contemporary Ullmann-type reactions can couple aryl halides with alcohols, amines, and other nucleophiles under milder conditions, often with the aid of ligands. organic-chemistry.orgnih.gov
This compound can serve as a substrate in these reactions. The C-Br bonds would be the primary sites of reaction. For example, an Ullmann-type ether synthesis could be envisioned where the dibromo compound reacts with an alcohol in the presence of a copper catalyst and a base to form a diaryl or alkyl aryl ether. nih.gov The mechanism often involves an oxidative addition of the aryl halide to a copper(I) species. organic-chemistry.org Directing groups on the aryl halide can significantly enhance the rate of these reactions, particularly for less reactive aryl bromides and chlorides. nih.gov
Nickel-Catalyzed Cross-Coupling Approaches
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. Nickel catalysis is particularly notable for its ability to activate and functionalize less reactive bonds, including C-F bonds. beilstein-journals.org While palladium catalysis would selectively target the C-Br bonds of this compound, a nickel-based system could potentially offer a pathway to functionalize the C-F bond. beilstein-journals.org For instance, nickel-catalyzed couplings of arylboronic acids with 2-fluorobenzofurans have been shown to proceed via C-F bond activation. beilstein-journals.org This suggests that under specific nickel-catalyzed conditions, transformations at the C-F position of this compound might be achievable, providing an orthogonal reactivity to the palladium-catalyzed reactions at the C-Br positions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org
In this compound, the ester group and the fluorine atom are both electron-withdrawing, activating the ring towards nucleophilic attack. The potential leaving groups are the bromine atoms and the fluorine atom.
The ester group is ortho to both bromine atoms and para to the fluorine atom. The fluorine atom is para to the ester group and ortho to the C-H bonds adjacent to the bromine atoms. The electron-withdrawing properties of the ester group would activate the ortho-bromine atoms as leaving groups in an SNAr reaction. Similarly, the ester group in the para position would activate the fluorine atom as a leaving group.
Interestingly, in SNAr reactions, fluoride (B91410) is often a better leaving group than other halides (F > Cl > Br > I). masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. masterorganicchemistry.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating the nucleophilic attack. Given that the ester group is para to the fluorine, this position is highly activated for SNAr. Therefore, it is plausible that under suitable SNAr conditions, a nucleophile could displace the fluorine atom in preference to the bromine atoms.
Reactivity of Fluorine in SNAr Pathways
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the two bromine atoms and the ester group, which stabilize the intermediate Meisenheimer complex formed during the reaction. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, particularly when the aromatic ring is sufficiently activated.
The general mechanism for the SNAr reaction at the fluorine position involves the attack of a nucleophile at the carbon atom bearing the fluorine. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion (Meisenheimer complex). The subsequent loss of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. The rate of this reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.
Competitive Nucleophilic Displacement of Bromine and Fluorine
A key aspect of the reactivity of this compound is the competition between the displacement of the fluorine and bromine substituents. Generally, in nucleophilic aromatic substitution reactions, the rate of displacement of halogens follows the order F > Cl > Br > I. This is because the more electronegative halogen (fluorine) is better able to stabilize the transition state leading to the Meisenheimer complex.
However, the leaving group ability (C-X bond cleavage) follows the reverse order (I > Br > Cl > F). In the case of this compound, the strong activation provided by the two ortho-bromine atoms and the para-ester group makes the fluorine atom the preferred site for nucleophilic attack. The displacement of bromine would require harsher reaction conditions. This selectivity allows for the sequential functionalization of the aromatic ring, first at the fluorine position and then potentially at the bromine positions under different reaction conditions.
Transformations of the Ester Functionality
The ethyl ester group of this compound can undergo a variety of transformations, providing further avenues for derivatization.
The hydrolysis of the ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions.
Basic Hydrolysis (Saponification): This is typically an irreversible process that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion, which is a stronger base than the hydroxide ion, is followed by an acid-base reaction between the carboxylic acid and the ethoxide to form the carboxylate salt and ethanol (B145695). The reaction is typically carried out using a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent.
Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, ethanol is eliminated as a leaving group, and the carboxylic acid is regenerated along with the acid catalyst.
Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. Acid-catalyzed transesterification follows a similar mechanism to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. Base-catalyzed transesterification involves the reaction of an alkoxide, which is a stronger nucleophile than the corresponding alcohol. This method allows for the synthesis of a variety of ester derivatives of 2,6-dibromo-4-fluorobenzoic acid, which can be useful for modifying the physical and chemical properties of the molecule.
The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and the reaction conditions.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (2,6-dibromo-4-fluorophenyl)methanol. The reaction proceeds via the formation of a tetrahedral intermediate, followed by the elimination of the ethoxide ion to form an aldehyde, which is then further and rapidly reduced to the primary alcohol.
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde is more challenging as aldehydes are more reactive towards reduction than esters. This transformation can be achieved using sterically hindered reducing agents at low temperatures, such as diisobutylaluminium hydride (DIBAL-H). DIBAL-H forms a stable tetrahedral intermediate with the ester at low temperatures, which upon aqueous workup, hydrolyzes to yield the aldehyde, 2,6-dibromo-4-fluorobenzaldehyde.
Advanced Spectroscopic and Structural Elucidation of Ethyl 2,6 Dibromo 4 Fluorobenzoate
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy serves as a fundamental tool for the unambiguous structural determination of Ethyl 2,6-dibromo-4-fluorobenzoate in solution. Through the combined application of one-dimensional and two-dimensional NMR techniques, a complete assignment of its proton, carbon, and fluorine nuclei is achievable.
Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment
The structural complexity of this compound, featuring a highly substituted aromatic ring and an ethyl ester moiety, is effectively deciphered using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. While specific experimental data for this compound is not publicly available, a detailed prediction of its spectral characteristics can be made based on established principles and data from analogous compounds such as ethyl 4-fluorobenzoate (B1226621) and other halogenated benzoates. chemicalbook.comdss.go.thchemicalbook.comsigmaaldrich.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the ethyl group and the aromatic ring. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from their mutual spin-spin coupling. The two magnetically equivalent protons on the aromatic ring (H-3 and H-5) are anticipated to appear as a doublet, with coupling to the fluorine atom at the C-4 position.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon environment. The spectrum will include signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The carbon atoms directly bonded to bromine (C-2, C-6) and fluorine (C-4) will exhibit characteristic chemical shifts and coupling constants (¹JCF, ²JCF, etc.).
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-4 position. This signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons (H-3 and H-5). nih.govnih.gov
Predicted NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -OCH₂CH₃ | ~4.4 | Quartet (q) | ~7.1 |
| ¹H | -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.1 |
| ¹H | H-3, H-5 | ~7.8 | Doublet (d) | ³JHF ≈ 7-9 |
| ¹³C | C=O | ~164 | Singlet (s) or Triplet (t) | ⁴JCF may be observed |
| ¹³C | -OCH₂CH₃ | ~62 | Singlet (s) | - |
| ¹³C | -OCH₂CH₃ | ~14 | Singlet (s) | - |
| ¹³C | C-1 | ~135 | Triplet (t) | ³JCF ≈ 3-5 |
| ¹³C | C-2, C-6 | ~120 | Doublet (d) | ³JCF ≈ 3-5 |
| ¹³C | C-3, C-5 | ~118 | Doublet (d) | ²JCF ≈ 20-25 |
| ¹³C | C-4 | ~163 | Doublet (d) | ¹JCF ≈ 250-260 |
| ¹⁹F | F-4 | ~ -105 to -115 | Triplet (t) | ³JFH ≈ 7-9 |
Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Insights
To confirm the structural assignments derived from 1D NMR, a suite of 2D NMR experiments would be indispensable. science.govyoutube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment would establish proton-proton correlations. A key cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity. researchgate.netuvic.ca
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. It would show correlations between the methylene protons and the methylene carbon, the methyl protons and the methyl carbon, and the aromatic protons (H-3/H-5) and their corresponding carbons (C-3/C-5). researchgate.netuvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methylene protons of the ethyl group to the carbonyl carbon and from the aromatic protons (H-3/H-5) to the carbonyl carbon, C-1, and C-4, confirming the placement of the ester group and the substitution pattern on the ring. youtube.comresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of nuclei. A NOESY spectrum could reveal spatial relationships, such as the proximity between the ethyl group protons and the aromatic protons, which can offer insights into the preferred conformation of the ester group relative to the aromatic ring in solution. science.govresearchgate.net
Expected Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Inferred Connectivity |
|---|---|---|
| COSY | -OCH₂- / -CH₃ | Confirms ethyl group structure |
| HMQC/HSQC | -OCH₂- / C (methylene) | Assigns methylene carbon |
| HMQC/HSQC | -CH₃ / C (methyl) | Assigns methyl carbon |
| HMQC/HSQC | H-3, H-5 / C-3, C-5 | Assigns aromatic C-H carbons |
| HMBC | -OCH₂- / C=O | Connects ethyl group to carbonyl |
| HMBC | H-3, H-5 / C-1, C-2, C-4, C-6, C=O | Confirms aromatic ring substitution and connection to ester |
Dynamic NMR Studies for Rotational Barriers (if applicable)
The presence of two bulky bromine atoms ortho to the ethyl ester group suggests that rotation around the C1-C(carbonyl) bond may be sterically hindered. This restricted rotation could lead to the existence of distinct rotamers that may be observable on the NMR timescale at low temperatures.
Dynamic NMR (DNMR) spectroscopy, involving the acquisition of NMR spectra over a range of temperatures, would be the ideal method to investigate this phenomenon. nih.gov If the rotational barrier is sufficiently high, cooling the sample could lead to the decoalescence of signals for the aromatic protons (H-3 and H-5) and carbons, as they would become chemically inequivalent in a non-planar conformation. By analyzing the line-shape changes as a function of temperature, it would be possible to calculate the activation energy (ΔG‡) for the rotational barrier. rsc.orgresearchgate.netnih.gov Such studies have been performed on other substituted benzoates to quantify the energetic cost of rotation. nih.govresearchgate.net
Single Crystal X-ray Diffraction Analysis
While NMR spectroscopy provides definitive information about the structure in solution, single-crystal X-ray diffraction offers a precise picture of the molecule's three-dimensional arrangement and intermolecular packing in the solid state.
Determination of Molecular Geometry and Conformation in the Solid State
As of this writing, a single-crystal X-ray structure for this compound has not been reported in the crystallographic literature. However, based on the structures of related molecules, a number of features can be predicted. researchgate.net
The central benzene (B151609) ring is expected to be largely planar. The significant steric bulk of the two ortho-bromine atoms would likely force the carbonyl group of the ethyl ester out of the plane of the aromatic ring to minimize steric repulsion. The dihedral angle between the plane of the aromatic ring and the plane of the carboxylate group would be a key parameter in defining the molecule's conformation. The ethyl group itself would adopt a low-energy staggered conformation.
Investigation of Intermolecular Interactions (e.g., halogen bonding, π-π stacking, C-H...X interactions)
In the solid state, the crystal packing of this compound would be governed by a variety of non-covalent interactions. The presence of multiple halogen atoms and a π-system makes it a candidate for engaging in several types of intermolecular forces. ucl.ac.uk
Halogen Bonding: The electropositive region (σ-hole) on the bromine atoms could form halogen bonds with electronegative atoms on neighboring molecules, such as the carbonyl oxygen (C-Br···O=C) or the fluorine atom (C-Br···F-C). These interactions are directional and can play a significant role in dictating the supramolecular architecture. rsc.org
π-π Stacking: The electron-deficient nature of the halogenated aromatic ring could facilitate π-π stacking interactions with adjacent rings. These interactions would likely involve an offset or parallel-displaced arrangement to minimize electrostatic repulsion.
A full understanding of these interactions awaits the successful crystallization and X-ray diffraction analysis of the compound.
Crystallographic Insights into Halogen-Halogen and Halogen-Fluorine Interactions
Halogen atoms, particularly bromine, are known to participate in a variety of stabilizing interactions. nih.gov In the crystal structure of a molecule like this compound, one would anticipate the presence of halogen-halogen interactions, specifically Br···Br contacts. These can be categorized as either type I, arising from simple crystal packing effects, or type II, which are more directional and involve the interaction of the electrophilic region (σ-hole) of one bromine atom with the nucleophilic region of another. mdpi.com The presence of electron-withdrawing groups on the benzene ring can influence the electrostatic potential of the bromine atoms, affecting the nature and strength of these interactions. nih.gov
In addition to halogen-focused interactions, other non-covalent forces would also be at play. These include π-π stacking between the aromatic rings, C-H···O interactions involving the ethyl ester group, and C-H···Br and C-H···F contacts. The collective effect of these diverse and relatively weak interactions dictates the final crystal structure. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal packing environment. researchgate.net
A hypothetical table of crystallographic parameters for this compound, based on typical values for similar organic compounds, is presented below to illustrate the kind of data obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1225 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.85 |
| Br···Br contact distance (Å) | 3.6 - 3.8 |
| Br···F contact distance (Å) | 3.2 - 3.4 |
This table presents hypothetical data for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of organic compounds. It provides not only the mass of the molecule but also its elemental composition, and through fragmentation analysis, offers confirmation of its structure.
HRMS is capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the determination of the elemental formula of the molecular ion. For this compound, the presence of two bromine atoms, with their characteristic isotopic distribution (79Br and 81Br), would result in a distinctive isotopic pattern for the molecular ion peak.
The theoretical exact masses for the most abundant isotopic combinations of the molecular ion [M]+ are calculated as follows:
| Isotopic Composition | Theoretical Exact Mass (m/z) |
| C₉H₈79Br₂FO₂ | 325.8951 |
| C₉H₈79Br81BrFO₂ | 327.8930 |
| C₉H₈81Br₂FO₂ | 329.8910 |
This table presents calculated exact masses for the major isotopic peaks of the molecular ion.
An experimental HRMS measurement that matches these theoretical values to within a few parts per million (ppm) provides strong evidence for the elemental composition of this compound.
In addition to determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecular ion. The fragmentation pattern is a unique fingerprint of a molecule and provides valuable information for structural confirmation. For aromatic esters, common fragmentation pathways include α-cleavage and McLafferty rearrangement. libretexts.orgwhitman.eduyoutube.com
For this compound, the expected fragmentation would be influenced by the robust aromatic system and the presence of the halogen substituents. Key fragmentation pathways would likely involve:
Loss of the ethoxy radical (•OCH₂CH₃): This α-cleavage would result in the formation of a 2,6-dibromo-4-fluorobenzoyl cation. This would be a very stable acylium ion, and its corresponding peak would be expected to be prominent in the mass spectrum. libretexts.orgyoutube.com
Loss of ethylene (B1197577) (C₂H₄): This would occur via a McLafferty-type rearrangement, leading to the formation of the 2,6-dibromo-4-fluorobenzoic acid radical cation.
Loss of a bromine atom: The cleavage of a C-Br bond would result in a [M-Br]+ ion.
Decarbonylation: Loss of carbon monoxide (CO) from the benzoyl cation fragment is also a possible fragmentation pathway.
A table of plausible high-resolution mass spectrometry fragments for this compound is provided below.
| Proposed Fragment Ion | Elemental Formula | Theoretical Exact Mass (m/z) |
| [M-OCH₂CH₃]⁺ | C₇H₂79Br₂FO⁺ | 280.8569 |
| [M-C₂H₄]⁺• | C₇H₃79Br₂FO₂⁺• | 297.8645 |
| [M-Br]⁺ | C₉H₈79BrFO₂⁺ | 246.9720 |
| [M-OCH₂CH₃-CO]⁺ | C₆H₂79Br₂F⁺ | 252.8617 |
This table presents plausible fragment ions and their calculated exact masses for the most abundant bromine isotope. The actual spectrum would show isotopic patterns for each bromine-containing fragment.
The comprehensive analysis of these fragmentation patterns, in conjunction with the precise mass measurements, allows for the confident structural elucidation of this compound.
Computational Chemistry and Theoretical Investigations of Ethyl 2,6 Dibromo 4 Fluorobenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Ethyl 2,6-dibromo-4-fluorobenzoate at the atomic level. These methods provide insights into its geometry, electronic environment, and spectroscopic behavior.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method for determining the electronic structure and equilibrium geometry of molecules. dntb.gov.uarsc.orgnih.gov For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation (the optimized molecular geometry). dntb.gov.uarsc.org
This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure reveals the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MESP). The MESP map, in particular, helps visualize electron-rich and electron-deficient regions, which is crucial for predicting reactivity. researchgate.net For this molecule, the electronegative fluorine and bromine atoms would significantly influence the electron distribution on the benzene (B151609) ring. rsc.org
Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value (Illustrative) |
| C-F Bond Length | ~1.35 Å |
| C-Br Bond Length | ~1.90 Å |
| C=O Bond Length | ~1.21 Å |
| O-C(ethyl) Bond Length | ~1.45 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-C-C (ring) Bond Angle | ~120° |
Note: These values are illustrative and would be precisely determined through specific DFT calculations.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
DFT is also widely used to predict spectroscopic data, which is invaluable for compound characterization. github.ioresearchgate.net
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. github.ioacs.orgacs.org This is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. acs.org The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. acs.org For this compound, predictions would need to account for the strong inductive effects of the bromine and fluorine atoms on the chemical shifts of the aromatic protons and carbons. acs.org
Vibrational Frequencies: The vibrational (infrared and Raman) spectra of the molecule can be computed by calculating the second derivatives of the energy with respect to atomic displacements. researchgate.net This analysis identifies the fundamental vibrational modes, their frequencies, and their intensities. Characteristic frequencies for C-F, C-Br, C=O, and C-O stretching, as well as aromatic ring vibrations, can be predicted and compared with experimental data to confirm the molecular structure. researchgate.net
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C-F | Stretching | 1250 - 1000 |
| C-Br | Stretching | 680 - 515 |
| C=O (Ester) | Stretching | 1750 - 1730 |
| C-O (Ester) | Stretching | 1300 - 1000 |
Note: These are general ranges; precise values are obtained from specific calculations.
Reaction Mechanism Modeling
Computational chemistry provides powerful tools to model the pathways of chemical reactions, offering insights into their feasibility, kinetics, and selectivity. mdpi.com
Computational Pathways for Electrophilic and Nucleophilic Substitutions
The reactivity of the aromatic ring in this compound is governed by the interplay of the electron-withdrawing inductive effects of the halogens and the ester group, and the electron-donating resonance effect of the halogens. acs.orgresearchgate.netijrar.org
Electrophilic Aromatic Substitution (EAS): Computational models can predict the most likely sites for electrophilic attack. nih.gov This is done by calculating the relative stabilities of the sigma-complex (Wheland) intermediates formed upon attack at different positions on the ring. nih.gov The fluorine atom is known to be para-directing and can be activating at the para position relative to other halogens. acs.orgijrar.org However, in this molecule, the para position is already substituted. The bromine atoms and the ester group are deactivating. DFT calculations would likely show that further electrophilic substitution is energetically unfavorable.
Nucleophilic Aromatic Substitution (SNA_r): The presence of multiple electron-withdrawing groups makes the ring susceptible to nucleophilic attack. Computational studies can model the reaction pathway, which could be a concerted (cSNA_r) or a two-step (Meisenheimer complex) mechanism. nih.govnih.gov By calculating the activation energies, one can determine the most plausible pathway and predict which halogen (bromine or fluorine) is more likely to be displaced. nih.gov
Transition State Analysis for Cross-Coupling Reactions
This compound is a suitable substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are essential for forming new carbon-carbon bonds. rsc.orgnih.govrsc.orgyoutube.com Computational modeling is crucial for understanding the complex catalytic cycles of these reactions.
Transition state theory combined with DFT allows for the localization of transition state structures for each elementary step in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination). youtube.com By calculating the energy barriers for each step, researchers can understand the reaction kinetics, identify the rate-determining step, and rationalize the observed product distribution. For this specific substrate, a key question would be the relative reactivity of the C-Br versus the C-F bond in the oxidative addition step, with the C-Br bond being significantly more reactive.
Non-Covalent Interaction Analysis
Non-covalent interactions (NCIs) are critical in determining the supramolecular chemistry and physical properties of molecular solids. researchgate.netrsc.orgresearchgate.net For this compound, several types of NCIs are significant.
Halogen Bonding: The bromine atoms in the molecule can act as halogen bond donors. rsc.orgmdpi.com This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the bromine atom opposite to the C-Br covalent bond. mdpi.com This positive region can interact favorably with electron-rich sites (halogen bond acceptors) on adjacent molecules.
Other Interactions: Other important NCIs include hydrogen bonding (if interacting with protic molecules), π-π stacking between aromatic rings, and van der Waals forces. researchgate.netresearchgate.net
Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions. researchgate.netmdpi.com These analyses reveal bond critical points and visualize the regions of space involved in the interactions, providing a detailed picture of the forces that govern the molecule's condensed-phase behavior.
Computational Characterization of Halogen Bonding Directivity and Strength
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region. nih.govsemanticscholar.org In this compound, the two bromine atoms are potential halogen bond donors. Computational methods, such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT), are instrumental in characterizing the strength and directionality of these interactions.
Theoretical studies on similar halobenzenes have shown that the strength of halogen bonds generally increases with the size and polarizability of the halogen atom. nih.gov Consequently, the bromine atoms in this compound are expected to form significant halogen bonds. The electrophilic character of the σ-hole on the bromine atoms is further influenced by the electron-withdrawing nature of the fluorine atom and the ethyl carboxylate group.
To quantify the directivity and strength of these interactions, computational models often analyze the interaction of this compound with a simple Lewis base, such as formaldehyde (B43269) or ammonia. The key parameters derived from these calculations include the interaction energy (ΔE), the halogen bond distance (X···O/N), and the C-Br···O/N angle.
Table 1: Calculated Interaction Parameters for Halogen Bonding of this compound with Formaldehyde (H₂CO)
| Parameter | Value |
| Interaction Energy (ΔE) | -4.8 kcal/mol |
| Br···O Distance | 2.95 Å |
| C-Br···O Angle | 175° |
Note: The data in this table is illustrative and derived from general principles of halogen bonding in similar bromo-fluoro-aromatic systems. The calculations are typically performed at a high level of theory, such as MP2/aug-cc-pVDZ.
The negative interaction energy indicates a stabilizing interaction, and the nearly linear C-Br···O angle is a hallmark of a strong and directional halogen bond. Symmetry-Adapted Perturbation Theory (SAPT) analysis can further decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, providing deeper insight into the nature of the bond. In many halogen-bonded systems, dispersion and electrostatics are the dominant attractive forces. nih.gov
Role of Fluorine in Aromatic Stacking Interactions
Aromatic stacking, or π-π stacking, is another critical non-covalent interaction that governs the assembly of aromatic molecules in the solid state. These interactions are influenced by the electrostatic potential of the aromatic ring. In this compound, the presence of a fluorine atom significantly modulates the quadrupole moment of the benzene ring, which in turn affects its stacking behavior.
Computational studies on fluorinated benzenes have revealed that fluorine can disrupt the typical face-to-face or parallel-displaced stacking geometries observed in non-fluorinated or other halogenated aromatics. rsc.orgrsc.org The high electronegativity of fluorine creates a localized negative electrostatic potential on the face of the ring, which can lead to repulsive interactions in a face-to-face arrangement.
As a result, fluorinated aromatic compounds often favor offset-stacked or edge-to-face arrangements to minimize electrostatic repulsion and maximize favorable interactions. rsc.org Computational analyses of dimer interactions are used to explore the potential energy surface and identify the most stable stacking configurations.
Table 2: Calculated Stacking Geometries and Interaction Energies for the this compound Dimer
| Stacking Geometry | Interplanar Distance (Å) | Offset Distance (Å) | Interaction Energy (kcal/mol) |
| Parallel-Displaced | 3.5 | 1.8 | -3.2 |
| Edge-to-Face | 4.5 | N/A | -2.5 |
Note: This data is a representative example based on computational studies of similar fluorinated aromatic systems. The interaction energies are typically calculated using methods like DFT-D3 or MP2.
The data suggests that a parallel-displaced geometry is more favorable than an edge-to-face arrangement for the dimer of this compound, though the presence of fluorine likely introduces a larger offset than would be seen with only bromine substituents. rsc.org The disruption of ideal π-π stacking by fluorine is a key consideration in predicting the crystal packing of this molecule. rsc.org The interplay between the strong, directional halogen bonds and the more diffuse, fluorine-perturbed stacking interactions will ultimately determine the supramolecular architecture.
Analytical Method Development for Research and Quality Control of Ethyl 2,6 Dibromo 4 Fluorobenzoate
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the separation and quantification of Ethyl 2,6-dibromo-4-fluorobenzoate from its starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and performing quantitative analysis of this compound. A well-developed HPLC method can effectively separate the main compound from closely related impurities.
Method Development Strategy:
A reverse-phase HPLC (RP-HPLC) method is generally preferred for the analysis of relatively non-polar compounds like this compound. The development of a suitable method involves the systematic optimization of several parameters:
Column Selection: A C18 column is a common starting point due to its versatility and broad applicability. scispace.com For halogenated aromatic compounds, alternative stationary phases such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns can offer different selectivity due to π-π interactions between the stationary phase and the aromatic ring of the analyte. chromforum.org
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (like deionized water or a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol). lew.ro The ratio of these components is adjusted to achieve optimal retention and separation. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and reproducibility. chromforum.org
Detection Wavelength: A UV detector is commonly used for aromatic compounds. The detection wavelength should be set at a maximum absorbance of this compound to ensure high sensitivity. Aromatic esters typically exhibit strong UV absorbance in the range of 200-300 nm. aai.solutions A photodiode array (PDA) detector can be used to scan a range of wavelengths simultaneously, aiding in method development and impurity identification.
Flow Rate and Temperature: The flow rate and column temperature can be adjusted to optimize the analysis time and resolution. chromforum.org
Proposed HPLC Method Parameters:
Based on the analysis of similar aromatic esters and halogenated compounds, a starting point for HPLC method development for this compound is proposed in the following table.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention for non-polar analytes. scispace.com |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase HPLC. lew.ro |
| Gradient | 70% A to 30% A over 20 min | To elute a range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducibility. chromforum.org |
| Detection | UV at 254 nm | Aromatic compounds typically absorb at this wavelength. scispace.com |
| Injection Vol. | 10 µL | Standard injection volume. |
Gas Chromatography (GC) is a powerful technique for the separation and identification of volatile organic compounds. In the context of this compound, GC is primarily used for profiling volatile impurities that may be present from the synthesis process, such as residual solvents or volatile by-products.
Method Development Considerations:
Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable for the analysis of a wide range of volatile organic compounds.
Injector and Detector Temperature: The injector and detector temperatures should be high enough to ensure the rapid volatilization of the sample and prevent condensation.
Temperature Program: A temperature program that starts at a low temperature and ramps up to a higher temperature is typically used to separate compounds with a range of boiling points.
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides good sensitivity. For definitive identification of impurities, a Mass Spectrometer (MS) detector is invaluable, providing structural information for each separated component. mdpi.com Headspace GC-MS is a particularly effective technique for analyzing volatile compounds in a sample matrix without injecting the non-volatile components. mdpi.com
Derivatization:
For the analysis of non-volatile or highly polar impurities, such as the corresponding carboxylic acid (2,6-dibromo-4-fluorobenzoic acid), derivatization may be necessary to increase their volatility and improve their chromatographic behavior. researchgate.netnih.gov Esterification or silylation are common derivatization techniques. researchgate.net
Table 2: Proposed GC Method Parameters for Volatile Impurity Profiling
| Parameter | Proposed Condition | Rationale |
| Column | 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm | Versatile column for a wide range of volatile organics. |
| Carrier Gas | Helium or Hydrogen | Common carrier gases for GC. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the sample. |
| Detector Temp. | 280 °C (FID) or MS Transfer Line | Prevents condensation of analytes. |
| Oven Program | 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min | Separates compounds with a range of boiling points. |
| Detector | FID or MS | FID for general quantitation, MS for identification. mdpi.com |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. sigmaaldrich.com It allows for the quick assessment of the consumption of starting materials and the formation of the product, this compound.
Application in Synthesis:
During the synthesis of this compound, TLC can be used to:
Monitor Reaction Progress: By spotting the reaction mixture on a TLC plate at different time intervals, one can visualize the disappearance of the starting material spot and the appearance of the product spot. studylib.netlibretexts.org
Optimize Reaction Conditions: TLC can be used to quickly screen different reaction conditions (e.g., temperature, catalyst, reaction time) to determine the optimal parameters for maximizing product yield and minimizing by-product formation.
Identify Suitable Solvents for Column Chromatography: The solvent system used for TLC can often be adapted for the purification of the product by column chromatography. youtube.com
Practical Considerations:
Stationary Phase: Silica gel plates are the most commonly used stationary phase for TLC. sigmaaldrich.com
Mobile Phase (Solvent System): The choice of solvent system is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. youtube.comlibretexts.org The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) for the product, ideally between 0.3 and 0.5.
Visualization: Since this compound is an aromatic compound, it can be visualized under a UV lamp (typically at 254 nm). libretexts.org
Table 3: Example TLC Solvent Systems for Reaction Monitoring
| Solvent System (v/v) | Typical Application | Expected Observation |
| Hexane:Ethyl Acetate (4:1) | Monitoring esterification | The more polar starting carboxylic acid will have a lower Rf than the less polar ester product. researchgate.net |
| Toluene:Ethyl Acetate (9:1) | Separation of aromatic compounds | Provides good separation based on polarity differences. |
| Dichloromethane | Quick check for product formation | Useful for a rapid assessment of the presence of the less polar product. |
Advanced Spectrophotometric Methods for Quantitative Determination
UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. pnrjournal.com Aromatic compounds, including esters like this compound, typically have strong UV absorbance, making this a suitable method for its quantification. aai.solutionsacs.org
Methodology:
The quantitative determination of this compound using UV-Vis spectrophotometry involves the following steps:
Determination of λmax: The wavelength of maximum absorbance (λmax) is determined by scanning a dilute solution of the pure compound over a range of UV wavelengths (e.g., 200-400 nm).
Preparation of Standard Solutions: A series of standard solutions of known concentrations of this compound are prepared in a suitable solvent (e.g., ethanol (B145695) or acetonitrile).
Construction of a Calibration Curve: The absorbance of each standard solution is measured at the λmax. A calibration curve is then constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.
Analysis of the Sample: The absorbance of a sample solution of unknown concentration is measured under the same conditions, and its concentration is determined from the calibration curve.
Table 4: Key Parameters for UV-Vis Spectrophotometric Analysis
| Parameter | Description |
| Solvent | Ethanol, Methanol, or Acetonitrile |
| Wavelength (λmax) | To be determined experimentally, expected in the 220-280 nm range. wisdomlib.org |
| Calibration Range | To be determined based on the molar absorptivity of the compound. |
| Instrumentation | UV-Visible Spectrophotometer |
This spectrophotometric method offers a rapid and cost-effective means for the routine quality control analysis of this compound, particularly for assay determination in bulk material and formulated products.
Q & A
Basic Research Question
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent hydrolysis .
- Solubility : Dissolve in DMSO or DCM for biological assays; avoid aqueous buffers unless stabilized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
